3-Pyridylcarbinol-d6
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Overview
Description
3-Pyridylcarbinol-d6 is a deuterated form of 3-Pyridylcarbinol, a compound that features a pyridine ring with a hydroxymethyl group attached to the third carbon. The deuterium atoms replace the hydrogen atoms in the hydroxymethyl group, making it useful in various research applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Pyridylcarbinol-d6 typically involves the deuteration of 3-Pyridylcarbinol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the product are critical factors, and advanced purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Pyridylcarbinol-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form 3-Pyridylmethanol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid.
Reduction: 3-Pyridylmethanol.
Substitution: Various substituted pyridyl derivatives depending on the reagent used.
Scientific Research Applications
3-Pyridylcarbinol-d6 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Employed in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated drugs and materials
Mechanism of Action
The mechanism of action of 3-Pyridylcarbinol-d6 involves its interaction with specific molecular targets. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic fate of the compound. The deuterium atoms provide a distinct signal in NMR spectroscopy, making it easier to track the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Pyridylcarbinol: The non-deuterated form, used in similar applications but lacks the distinct NMR signals provided by deuterium.
4,4-Dimethyloxazoline derivatives: Used in mass spectrometry for fatty acid analysis.
Pyrrolidine derivatives: Another class of nitrogen-containing compounds used in structural determination.
Uniqueness
3-Pyridylcarbinol-d6 is unique due to its deuterium content, which enhances its utility in NMR and mass spectrometry studies. The presence of deuterium atoms allows for more precise tracking and analysis compared to its non-deuterated counterpart .
Properties
IUPAC Name |
dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVNTPHUGQQHK-NVSFMWKBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676125 |
Source
|
Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189493-62-6 |
Source
|
Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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